molecular formula C10H8O4 B14666406 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione CAS No. 49598-96-1

5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione

Cat. No.: B14666406
CAS No.: 49598-96-1
M. Wt: 192.17 g/mol
InChI Key: MXAQEGCWMGRDTD-UHFFFAOYSA-N
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Description

5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione is a heterocyclic compound featuring a dioxolane ring with methyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with a Dean-Stark apparatus to continuously remove water, thus driving the reaction to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in dichloromethane.

    Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.

    Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in ether.

Major Products:

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major products are typically alcohols.

    Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used. Its effects are mediated through the formation of stable intermediates and transition states that facilitate the desired chemical transformations .

Properties

CAS No.

49598-96-1

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

5-methyl-5-phenyl-1,3-dioxolane-2,4-dione

InChI

InChI=1S/C10H8O4/c1-10(7-5-3-2-4-6-7)8(11)13-9(12)14-10/h2-6H,1H3

InChI Key

MXAQEGCWMGRDTD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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